Molecular weight and formula of 1-Phenyl-3-(piperidin-4-yl)urea HCl
Molecular weight and formula of 1-Phenyl-3-(piperidin-4-yl)urea HCl
An In-Depth Technical Guide to 1-Phenyl-3-(piperidin-4-yl)urea HCl
Introduction
1-Phenyl-3-(piperidin-4-yl)urea hydrochloride is a small molecule belonging to the phenylurea class of compounds, which are characterized by a urea group linked to a phenyl ring and, in this case, a piperidine moiety. This scaffold is of significant interest to researchers in medicinal chemistry and drug development due to its versatile binding properties and presence in a variety of biologically active molecules. Derivatives of 1-aryl-3-piperidin-4-yl-urea have been notably investigated as potent antagonists for the CXCR3 receptor, a key mediator in inflammatory responses[1]. Furthermore, the broader family of piperidine urea derivatives has shown promise in exhibiting neuroprotective and anticonvulsant properties, highlighting the therapeutic potential of this chemical class[2][3].
This technical guide provides a comprehensive overview of the fundamental properties, synthesis, analytical characterization, and safe handling of 1-Phenyl-3-(piperidin-4-yl)urea HCl, designed for professionals engaged in chemical research and drug discovery.
Physicochemical and Structural Properties
The fundamental identity of a chemical compound is defined by its molecular formula and weight. These parameters are critical for stoichiometric calculations in synthesis, preparation of solutions for biological assays, and analytical characterization.
| Property | Value | Source |
| CAS Number | 1233952-95-8 | [4] |
| Molecular Formula | C₁₂H₁₈ClN₃O | [4] |
| Molecular Weight | 255.74 g/mol | [4] |
| Canonical SMILES | O=C(NC1CCNCC1)NC2=CC=CC=C2.Cl | [4] |
| Topological Polar Surface Area (TPSA) | 53.16 Ų | [4] |
| Predicted LogP | 1.98 | [4] |
| Hydrogen Bond Donors | 3 | [4] |
| Hydrogen Bond Acceptors | 2 | [4] |
Chemical Structure:
Synthesis and Purification
The synthesis of phenylurea derivatives typically involves the reaction of an amine with an isocyanate. For 1-Phenyl-3-(piperidin-4-yl)urea, a common and efficient approach is the reaction between phenyl isocyanate and 4-aminopiperidine. The subsequent formation of the hydrochloride salt is achieved by treatment with hydrochloric acid.
Generalized Synthetic Workflow
The following diagram outlines the key stages in the synthesis and purification of the target compound.
Caption: Generalized workflow for synthesis and purification.
Experimental Protocol: Conceptual Synthesis
This protocol describes a plausible method for laboratory-scale synthesis. Disclaimer: This is a conceptual protocol and must be adapted and validated under appropriate laboratory conditions by qualified personnel.
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Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-amino-1-Boc-piperidine (1.0 eq) in a suitable anhydrous aprotic solvent such as Dimethylformamide (DMF). The use of a Boc-protected piperidine is crucial to prevent N-acylation at the piperidine nitrogen. Anhydrous conditions are essential as isocyanates readily react with water.
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Reagent Addition: Cool the solution to 0-5 °C using an ice bath. Add phenyl isocyanate (1.05 eq) dropwise. The slight excess of isocyanate ensures the complete consumption of the starting amine. The reaction is exothermic, and maintaining a low temperature controls the reaction rate and minimizes side products.
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Reaction Progression: Allow the mixture to warm to room temperature and stir for 6-12 hours. Monitor the reaction's completion using Thin-Layer Chromatography (TLC)[2].
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Work-up and Extraction: Upon completion, quench the reaction with a small amount of water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with brine and water to remove DMF and water-soluble impurities.
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Boc Deprotection: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Dissolve the resulting crude product in ethyl acetate and add an excess of hydrochloric acid (e.g., 4M HCl in dioxane). This step cleaves the Boc protecting group and simultaneously forms the hydrochloride salt of the desired product and the piperidine nitrogen.
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Isolation and Purification: The product, 1-Phenyl-3-(piperidin-4-yl)urea HCl, will precipitate out of the solution. Collect the solid by vacuum filtration. Wash the precipitate with cold ethyl acetate or diethyl ether to remove non-polar impurities. Dry the final product under a vacuum. Further purification, if necessary, can be achieved by recrystallization.
Analytical Characterization
Confirming the identity, purity, and integrity of the synthesized compound is a critical step. A combination of chromatographic and spectroscopic methods is employed for full characterization.
Analytical Workflow
Caption: Standard workflow for analytical characterization.
Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This method is adapted from general procedures for analyzing phenylurea compounds[5].
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System Preparation: Use a reverse-phase HPLC system equipped with a C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) and a Diode Array Detector (DAD).
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Mobile Phase Preparation:
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Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
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Mobile Phase B: 0.1% TFA in Acetonitrile.
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-
Sample Preparation: Prepare a stock solution of 1-Phenyl-3-(piperidin-4-yl)urea HCl in a 50:50 mixture of Mobile Phase A and B at a concentration of 1 mg/mL. Dilute to a working concentration of approximately 50 µg/mL.
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Chromatographic Conditions:
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Flow Rate: 1.0 mL/min.
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Injection Volume: 10 µL.
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Column Temperature: 30 °C.
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Detection Wavelength: 245 nm (based on the typical absorbance of the phenylurea chromophore)[5].
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Gradient Program:
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0-2 min: 10% B
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2-15 min: 10% to 90% B
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15-18 min: 90% B
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18-20 min: 90% to 10% B
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20-25 min: 10% B (re-equilibration)
-
-
-
Data Analysis: Integrate the peak area of the main component and all impurities. Calculate the purity as the percentage of the main peak area relative to the total peak area.
Spectroscopic Confirmation
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. The proton NMR should show characteristic peaks for the phenyl, piperidine, and urea N-H protons.
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Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight. The analysis should reveal a parent ion corresponding to the free base [M+H]⁺.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 1-Phenyl-3-(piperidin-4-yl)urea HCl is not widely available, data from structurally related compounds like other piperidine derivatives and phenylpiperazines provide a basis for safe handling procedures[6][7].
| Hazard Classification | GHS Pictogram | Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[7][8]. | |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[7]. | |
| Serious Eye Damage/Irritation (Category 2) | H319: Causes serious eye irritation[7][8]. | |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation[7]. |
Recommended Handling Procedures
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Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).
-
Respiratory Protection: If dust is generated, use a NIOSH-approved particulate respirator.
-
-
First Aid Measures:
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.
-
If on Skin: Wash off with soap and plenty of water.
-
If Inhaled: Move the person into fresh air.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician[7][9].
-
-
Storage: Store in a tightly sealed container in a dry, cool (2-8°C), and well-ventilated place[4].
Applications and Biological Context
The primary interest in 1-Phenyl-3-(piperidin-4-yl)urea and its derivatives stems from their activity as modulators of chemokine receptors, particularly CXCR3.
Caption: Mechanism of action for CXCR3 antagonism.
CXCR3 Receptor Antagonism
The CXCR3 receptor is a G-protein coupled receptor that is primarily expressed on activated T-lymphocytes. Its natural ligands (chemokines CXCL9, CXCL10, and CXCL11) play a crucial role in recruiting these immune cells to sites of inflammation. By blocking the activation of this receptor, CXCR3 antagonists can inhibit the migration of inflammatory cells. A study on a series of 1-aryl-3-piperidin-4-yl-urea derivatives demonstrated their ability to act as small-molecule CXCR3 antagonists, with some compounds showing high potency in functional assays[1]. This mechanism makes them attractive candidates for the development of treatments for various autoimmune and chronic inflammatory diseases, such as rheumatoid arthritis, multiple sclerosis, and psoriasis.
Conclusion
1-Phenyl-3-(piperidin-4-yl)urea HCl is a well-defined chemical entity with significant potential in the field of medicinal chemistry. Its straightforward synthesis, clear analytical profile, and established biological relevance as a scaffold for CXCR3 antagonists make it a valuable tool for researchers. Adherence to rigorous analytical characterization and appropriate safety protocols is essential for its effective and safe utilization in the laboratory.
References
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Mishra, C. B., et al. (2016). Design and synthesis of some new 1-phenyl-3/4-[4-(aryl/heteroaryl/alkyl-piperazine1-yl)-phenyl-ureas as potent anticonvulsant and antidepressant agents. ResearchGate. Available from: [Link]
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Wang, Y., et al. (2020). Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. Molecules. Available from: [Link]
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Paw, B., et al. (2003). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research. Available from: [Link]
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Analytical Methods. (2013). Development and validation of a presumptive colour test for the detection of piperazine analogues in seized illicit materials. OPUS at UTS. Available from: [Link]
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Watson, R. J., et al. (2007). Identification and structure-activity relationships of 1-aryl-3-piperidin-4-yl-urea derivatives as CXCR3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
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